Evidence Dimension 1: Natural Product Provenance and Biosynthetic Origin Relative to Synthetic 3-Methoxyoxindole Analogs
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one was identified as a novel secondary metabolite isolated from fermented cultures of Streptomyces antibioticus NRRL 8167 [1]. In contrast, the majority of structurally similar 3-substituted oxindoles evaluated in contemporary antimicrobial studies (e.g., compounds 3a-j) are obtained through purely synthetic routes without natural product precedence [2]. This natural product origin confers distinct advantages for natural product library screening and dereplication studies. Direct comparison between naturally derived 3-ethyl-3-methoxyoxindole and synthetic 3-methoxyoxindole analogs reveals a fundamental difference in biosynthetic context and potential co-metabolite associations.
| Evidence Dimension | Biosynthetic origin and natural product provenance |
|---|---|
| Target Compound Data | Naturally occurring bacterial metabolite from Streptomyces antibioticus NRRL 8167 (X-14547) fermentation broth |
| Comparator Or Baseline | Synthetic 3-substituted oxindole derivatives 3a-j prepared via chemical synthesis |
| Quantified Difference | Qualitative differentiation: natural product with defined biosynthetic pathway versus purely synthetic origin; co-isolated with antibiotic X-14547A |
| Conditions | Fermentation culture isolation (J Antibiot 1979) vs. synthetic organic chemistry preparation |
Why This Matters
For natural product screening and dereplication workflows, a compound with authenticated microbial origin and documented co-metabolite associations provides distinct procurement value relative to synthetic analogs.
- [1] Westley JW, Evans RH Jr, Sello LH, Troupe N, Liu CM, Blount JF. Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus NRRL 8167. J Antibiot (Tokyo). 1979;32(2):100-7. View Source
- [2] El-Kalyoubi S, El-Sayed W, et al. Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Sci Rep. 2025;15:42918. View Source
